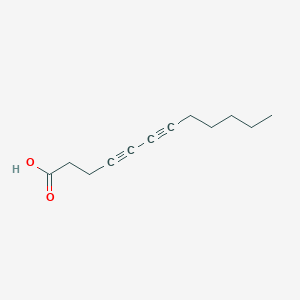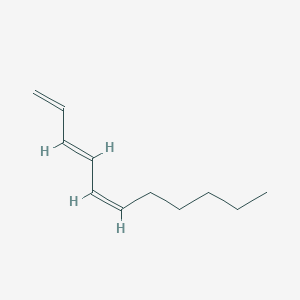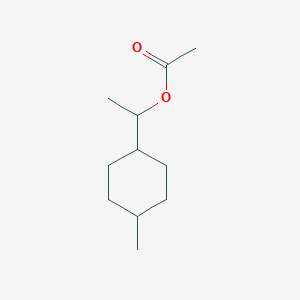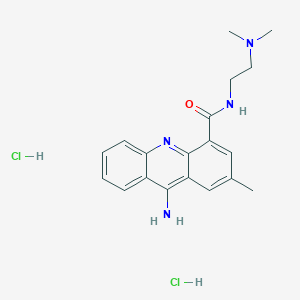![molecular formula C15H18O8 B010891 [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 109796-65-8](/img/structure/B10891.png)
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rosmarinic acid, is a natural polyphenol found in many plants, including rosemary, sage, and thyme. Rosmarinic acid has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reactive oxygen species, as well as by modulating signaling pathways involved in cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Rosmarinic acid has been found to have various biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inhibiting the growth of bacteria and fungi. It has also been found to have potential neuroprotective effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid in lab experiments is that it is a natural compound that can be extracted from various plants, making it readily available. However, one limitation is that the purity of the compound obtained from plant extracts may vary, which can affect the reproducibility of experiments.
Direcciones Futuras
There are many potential future directions for research on [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid. Some possible areas of study include its potential applications in the treatment of neurodegenerative diseases, its effects on the gut microbiome, and its potential as a natural preservative in food and cosmetics. Additionally, further research is needed to fully understand the mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid and its potential health benefits.
Métodos De Síntesis
Rosmarinic acid can be extracted from various plants, including rosemary, sage, and thyme. The extraction process involves using solvents such as ethanol or methanol to obtain the compound. Alternatively, [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid can also be synthesized in the laboratory using chemical reactions.
Aplicaciones Científicas De Investigación
Rosmarinic acid has been studied for its potential health benefits in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties, as well as potential applications in neuroprotection and cancer prevention.
Propiedades
Número CAS |
109796-65-8 |
|---|---|
Nombre del producto |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Fórmula molecular |
C15H18O8 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c1-22-13-6-9(2-4-10(13)18)3-5-14(21)23-15(11(19)7-16)12(20)8-17/h2-7,11-12,15,17-20H,8H2,1H3/b5-3+/t11-,12-,15+/m0/s1 |
Clave InChI |
NKQBCHTWUYOXAU-SLEUVZQESA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]([C@H](CO)O)[C@H](C=O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
Sinónimos |
5-(O-trans-feruloyl)arabinose 5-O-(trans-feruloyl)-L-arabinose 5-O-(trans-feruloyl)arabinose 5-O-feruloylarabinose EFA cpd Fara cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)




![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)





